3-Acetylbenzaldehyde
Overview
Description
3-Acetylbenzaldehyde (3-AB) is an aromatic aldehyde compound that is used in a variety of applications, including organic synthesis, drug synthesis, and as a flavoring agent. In organic synthesis, 3-AB is used as a precursor for the synthesis of a variety of heterocyclic compounds. In drug synthesis, 3-AB is used in the production of certain drugs, such as the anti-cancer drug imatinib. As a flavoring agent, 3-AB is used to impart a sweet, floral aroma to food and beverages. In
Scientific Research Applications
Protective Reagent Application
3-Acetylbenzaldehyde and its derivatives have been studied for their use in selective reduction processes. In one study, 4-Acetylbenzaldehyde was selectively reduced using a combination of a protective group and solid supports, demonstrating a method for protecting the formyl group during chemical reactions (Chihara, Wakabayashi, & Taya, 1981).
Synthesis of Derivatives
Research has been conducted on the synthesis of novel derivatives from acetylbenzaldehydes. For example, a study reported an acid-promoted 2-component Mannich annulation reaction of acetylbenzaldehydes and secondary amines, leading to the synthesis of 3-aminoindan-1-one derivatives (Zhang et al., 2019).
Photoreactivity Studies
Studies have also focused on the photo-isomerization of o-acetylbenzaldehyde derivatives. One such study investigated the photoformation of a phthalide from o-acetylbenzaldehyde, revealing insights into the isomerization process and intermediate formations (Fröbel et al., 2015).
Kinetic Studies and Atmospheric Impact
Kinetics and atmospheric reaction products of aromatic carbonyl compounds, including acetylbenzaldehydes, have been studied. These studies provide valuable information about the environmental impact and reaction behaviors of these compounds (Wang, Arey, & Atkinson, 2006).
Catalysis and Selective Reduction
Research has been conducted on the selective reduction of aldehydes and ketones, including acetylbenzaldehydes, to their corresponding alcohols using environmentally friendly reagents (Li et al., 2021).
Continuous Flow Technique for Chemoselective Synthesis
The chemoselective protection of acetylbenzaldehydes has been explored using continuous flow techniques, demonstrating an efficient method for synthesizing derivatives in high yields (Wiles, Watts, & Haswell, 2007).
properties
IUPAC Name |
3-acetylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNFUJVNBRCKNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349178 | |
Record name | 3-acetylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylbenzaldehyde | |
CAS RN |
41908-11-6 | |
Record name | 3-Acetylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41908-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-acetylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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